molecular formula C17H20N2O2S B2697604 4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 2034456-19-2

4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2697604
CAS No.: 2034456-19-2
M. Wt: 316.42
InChI Key: UADHVFHDDSLQTB-UHFFFAOYSA-N
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Description

4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of a pyridine derivative.

    Formation of the Thiophene Derivative: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.

    Coupling Reaction: The final step involves coupling the pyridine and thiophene derivatives to form the desired compound. This can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving thiophene and pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]thiophene-2-carboxamide is unique due to its combination of a thiophene ring, a pyridine ring, and a tetrahydropyran ring. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from medicinal chemistry to materials science.

Properties

IUPAC Name

4-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-12-9-15(22-11-12)17(20)19-16(13-4-7-21-8-5-13)14-3-2-6-18-10-14/h2-3,6,9-11,13,16H,4-5,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADHVFHDDSLQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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